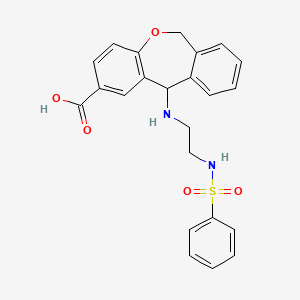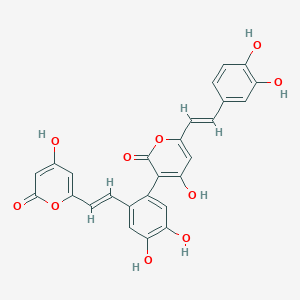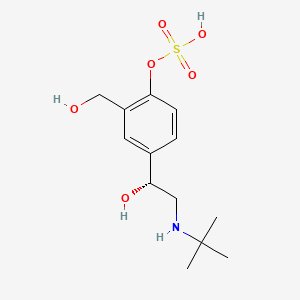
Levalbuterol-4-o-sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Levalbuterol-4-o-sulphate, also known as levosalbutamol sulfate, is a short-acting β2 adrenergic receptor agonist used primarily in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is the ®-enantiomer of salbutamol, which is marketed as a racemic mixture. The development of this compound was driven by the need for a more selective and potentially safer alternative to racemic salbutamol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of levalbuterol-4-o-sulphate involves the enantioselective synthesis of the ®-enantiomer of salbutamol. This can be achieved through various synthetic routes, including asymmetric synthesis and chiral resolution. One common method involves the use of chiral catalysts to selectively produce the ®-enantiomer .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired enantiomer .
Análisis De Reacciones Químicas
Types of Reactions: Levalbuterol-4-o-sulphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and pharmacokinetics .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions are carefully controlled to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound include its metabolites, which are primarily excreted in the urine. These metabolites are formed through processes such as sulfation and glucuronidation .
Aplicaciones Científicas De Investigación
Levalbuterol-4-o-sulphate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying enantioselective synthesis and chiral resolution. In biology and medicine, it is used to study the pharmacokinetics and pharmacodynamics of β2 adrenergic receptor agonists. It is also used in clinical research to evaluate its efficacy and safety in the treatment of asthma and COPD .
Mecanismo De Acción
Levalbuterol-4-o-sulphate exerts its effects by activating β2 adrenergic receptors on airway smooth muscle. This activation leads to the activation of adenylate cyclase and an increase in the intracellular concentration of cyclic adenosine monophosphate (cyclic AMP). The increase in cyclic AMP activates protein kinase A, which inhibits the phosphorylation of myosin and reduces intracellular calcium concentrations, resulting in muscle relaxation. This mechanism helps to relieve bronchospasm and improve airflow in patients with asthma and COPD .
Comparación Con Compuestos Similares
Levalbuterol-4-o-sulphate is similar to other β2 adrenergic receptor agonists such as salbutamol and albuterol. it is unique in that it is the ®-enantiomer of salbutamol, which is believed to have a better safety profile due to its more selective binding to β2 receptors. Other similar compounds include terbutaline and formoterol, which also act on β2 adrenergic receptors but have different pharmacokinetic properties and clinical uses .
Propiedades
Número CAS |
146698-85-3 |
|---|---|
Fórmula molecular |
C13H21NO6S |
Peso molecular |
319.38 g/mol |
Nombre IUPAC |
[4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C13H21NO6S/c1-13(2,3)14-7-11(16)9-4-5-12(10(6-9)8-15)20-21(17,18)19/h4-6,11,14-16H,7-8H2,1-3H3,(H,17,18,19)/t11-/m0/s1 |
Clave InChI |
FPMLHYFHLRTRMB-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O |
SMILES canónico |
CC(C)(C)NCC(C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


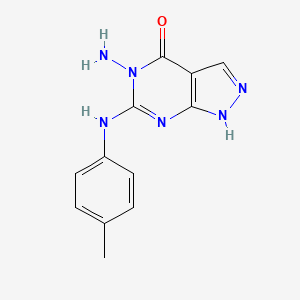
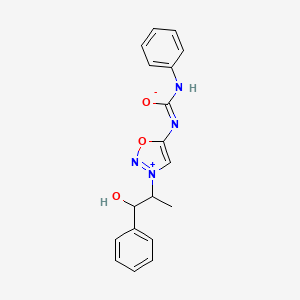
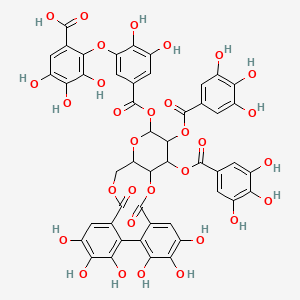
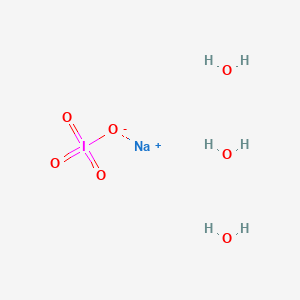
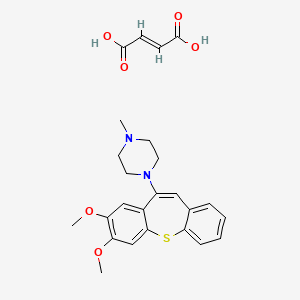

![Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12760111.png)

![4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12760119.png)



